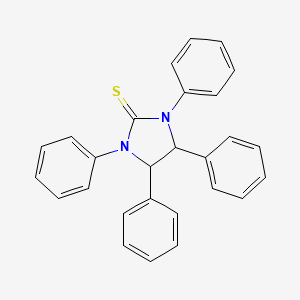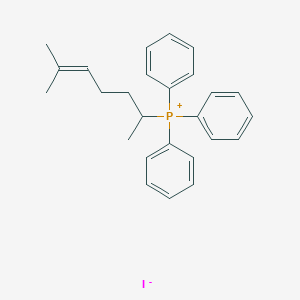
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester is an organic compound that belongs to the family of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system attached to an acetic acid moiety, which is further esterified with a 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl group. It is a colorless solid that is soluble in organic solvents and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester typically involves the esterification of 1-naphthaleneacetic acid with 2-((2-methyl-1-oxo-2-propenyl)oxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can ensure the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups onto the naphthalene ring.
Applications De Recherche Scientifique
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthaleneacetic acid: The parent compound, which lacks the esterified group, is also a synthetic auxin used in plant growth studies.
2-Propenoic acid, 2-methyl-, 2-propenyl ester: Another ester derivative with similar structural features but different functional properties.
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-((2-methyl-1-oxo-2-propenyl)oxy)-1-(((2-methyl-1-oxo-2-propenyl)oxy)methyl)ethyl] ester: A more complex ester with multiple functional groups.
Uniqueness
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Propriétés
| 110471-34-6 | |
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-(2-naphthalen-1-ylacetyl)oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H18O4/c1-13(2)18(20)22-11-10-21-17(19)12-15-8-5-7-14-6-3-4-9-16(14)15/h3-9H,1,10-12H2,2H3 |
Clé InChI |
STRXKQOMOHCWJV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)



![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
